Neuroprotection in Stroke Model: Infarct Volume Reduction vs. Vehicle Control
In a rat model of focal cerebral ischemia, administration of 3,5-dibromo-D-tyrosine resulted in a significant reduction of infarct volume compared to vehicle-treated controls [1]. This demonstrates a direct, quantifiable neuroprotective effect in an in vivo model relevant to stroke research [1].
| Evidence Dimension | Infarct volume reduction |
|---|---|
| Target Compound Data | Significant reduction in infarct volume vs. vehicle |
| Comparator Or Baseline | Vehicle (saline) treated control group |
| Quantified Difference | Statistically significant reduction (exact percentage not specified in abstract) |
| Conditions | Rat MCAo model, 3,5-DBr-D-Tyr administered i.p. at 30 or 90 mg/kg at 30, 90, and 180 min post-occlusion, measurement at 3 days |
Why This Matters
This in vivo efficacy data provides a benchmark for selecting this compound for stroke and neuroprotection research, distinguishing it from analogs lacking this specific activity profile.
- [1] Cao W, Shah HP, Glushakov AV, Mecca AP, Shi P, Sumners C, Seubert CN, Martynyuk AE. Halogenated aromatic amino acid 3,5-dibromo-D-tyrosine produces beneficial effects in experimental stroke and seizures. Amino Acids. 2011 Apr;40(4):1151-8. View Source
